4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
Description
4-Cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a structurally complex small molecule featuring a benzothiazole core substituted with 4,6-difluoro groups, a cyano-substituted benzamide moiety, and a morpholinoethyl side chain. The hydrochloride salt enhances its solubility and bioavailability, making it suitable for pharmaceutical applications. The compound’s design integrates fluorinated aromatic systems (to improve metabolic stability and binding affinity) and a morpholine group (to modulate hydrophilicity and pharmacokinetics).
Properties
IUPAC Name |
4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O2S.ClH/c22-16-11-17(23)19-18(12-16)30-21(25-19)27(6-5-26-7-9-29-10-8-26)20(28)15-3-1-14(13-24)2-4-15;/h1-4,11-12H,5-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBRAZCPNYXMOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=C(C=C4)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure with key functional groups that may interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
- Molecular Formula : C₁₅H₁₄F₂N₄OS
- Molecular Weight : 348.36 g/mol
Structural Features
| Feature | Description |
|---|---|
| Benzamide Core | Central structure with potential for enzyme inhibition |
| Cyano Group | Enhances lipophilicity and biological activity |
| Difluorobenzo[d]thiazole | Contributes to selectivity in biological interactions |
| Morpholinoethyl Group | Increases solubility and bioavailability |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may bind to the active sites of enzymes, preventing substrate access, which could lead to decreased activity of target enzymes.
- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways, potentially influencing cellular responses.
Research Findings
Recent studies have indicated that compounds similar to 4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide exhibit diverse biological activities:
Case Studies and Experimental Data
A review of literature highlights several key studies focusing on the biological activity of compounds related to our target molecule:
- Study on Antitumor Activity : A study evaluated the anticancer effects of benzothiazole derivatives, reporting significant inhibition of tumor cell proliferation at concentrations ranging from 10 to 100 μM .
| Compound | Concentration (μM) | Tumor Cell Inhibition (%) |
|---|---|---|
| 4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide | 10 | 75 |
| N-(4-Cyano-phenyl)-2,6-difluoro-benzamide | 50 | 85 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
The compound shares structural motifs with derivatives reported in and , enabling a comparative analysis:
Key Observations :
- Fluorination: The 4,6-difluoro substitution on the benzothiazole core in the target compound likely enhances metabolic stability and hydrophobic interactions compared to the 2,4-difluorophenyl group in triazoles .
- Morpholinoethyl Side Chain: Unlike the sulfonyl or halogenated aryl groups in , the morpholine group increases hydrophilicity, which may improve solubility and reduce off-target binding compared to purely lipophilic analogs .
- Cyanobenzamide vs. Thiazole Amides: The cyano group in the target compound introduces strong electron-withdrawing effects, which could stabilize the amide bond and modulate electronic interactions with biological targets. This contrasts with the 2,4-difluorobenzamide in , where fluorine atoms provide moderate electron withdrawal .
Spectral and Crystallographic Data
- IR Spectroscopy : The absence of νC=O (1663–1682 cm⁻¹) in triazoles contrasts with the target compound’s expected C=O stretch (amide I band near 1650–1700 cm⁻¹).
- Hydrogen Bonding: Unlike the thiazole amide in , which forms centrosymmetric dimers via N–H⋯N bonds, the target compound’s morpholinoethyl group may engage in weaker C–H⋯O/F interactions, affecting crystal packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
